molecular formula C44H30N4Pd B12349064 meso-Tetraphenylporphyrin-Pd(II)

meso-Tetraphenylporphyrin-Pd(II)

Cat. No.: B12349064
M. Wt: 721.2 g/mol
InChI Key: FOPWBWCZZPTBRA-QPDCLQQUSA-N
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Description

Significance of Porphyrin Macrocycles as Versatile Ligands in Transition Metal Chemistry

Porphyrins are large, aromatic heterocyclic macrocycles that are excellent ligands for transition metals. The nitrogen atoms within the porphyrin ring readily coordinate with metal ions, forming stable complexes. mdpi.com The electronic properties of the porphyrin can be fine-tuned by adding different substituents to its periphery, which in turn influences the chemical behavior of the central metal ion. nih.govacs.org This tunability allows for the creation of a vast library of metalloporphyrins with tailored properties for specific applications. nih.gov Porphyrins are found in nature in essential molecules like heme and chlorophyll, where they play crucial roles in oxygen transport and photosynthesis, respectively. nih.gov Synthetic porphyrins, such as tetraphenylporphyrin (B126558) (TPP), provide a stable and easily functionalized platform for studying the fundamental aspects of transition metal chemistry. wikipedia.org

Prominence of Palladium(II) Metalloporphyrins in Contemporary Materials Science and Catalysis

Palladium(II) metalloporphyrins, and specifically meso-Tetraphenylporphyrin-Pd(II), have emerged as particularly valuable compounds in materials science and catalysis. illinois.eduillinois.edu The presence of the palladium ion imparts unique photophysical and catalytic properties to the porphyrin system. These complexes are known for their strong phosphorescence, making them suitable for applications in oxygen sensing and organic light-emitting diodes (OLEDs). nih.gov Furthermore, their ability to sensitize the production of singlet oxygen has led to their use in photodynamic therapy and as photocatalysts for various organic transformations. nih.govcapes.gov.br The robustness and efficiency of palladium(II) porphyrins have established them as a cornerstone in the development of advanced materials and catalytic systems. nih.gov

Chemical and Physical Properties of meso-Tetraphenylporphyrin-Pd(II)

PropertyValue
Molecular Formula C44H28N4Pd
Molecular Weight 719.14 g/mol frontierspecialtychemicals.com
CAS Number 14187-13-4 frontierspecialtychemicals.com
Appearance Dark purple solid wikipedia.org
Solubility Soluble in nonpolar organic solvents like chloroform (B151607) and benzene (B151609) wikipedia.org

Synthesis of meso-Tetraphenylporphyrin-Pd(II)

The synthesis of meso-Tetraphenylporphyrin-Pd(II) typically involves a two-step process. First, the free-base tetraphenylporphyrin (H2TPP) is synthesized through the condensation of pyrrole (B145914) and benzaldehyde (B42025). wikipedia.org Several methods exist for this initial step, with the Lindsey synthesis being a widely used and efficient route that involves the air-free condensation of the reactants to form the porphyrinogen, which is then oxidized to the porphyrin. wikipedia.org

Once H2TPP is obtained, the palladium(II) ion is inserted into the porphyrin core. This metalation step is typically achieved by reacting H2TPP with a palladium(II) salt, such as palladium(II) chloride, in a suitable solvent. chemicalbook.com

Spectroscopic and Electrochemical Properties

The spectroscopic properties of meso-Tetraphenylporphyrin-Pd(II) are characterized by strong absorption bands in the visible region, known as the Soret (or B) and Q bands. researchgate.net The introduction of the palladium ion influences the position and intensity of these bands compared to the free-base porphyrin. researchgate.net The complex also exhibits phosphorescence, a property that is crucial for its application in oxygen sensing. nih.gov

The electrochemical behavior of meso-Tetraphenylporphyrin-Pd(II) is also of significant interest. The redox potentials of the porphyrin can be influenced by the nature of the substituents on the phenyl rings. mdpi.com Electron-withdrawing groups, for instance, can make the porphyrin easier to reduce. mdpi.com This tunability of the electrochemical properties is essential for its application in electrocatalysis and photoredox catalysis. mdpi.comacs.org

Applications in Materials Science and Catalysis

The unique properties of meso-Tetraphenylporphyrin-Pd(II) have led to its use in a variety of applications:

Oxygen Sensing: The phosphorescence of meso-Tetraphenylporphyrin-Pd(II) is quenched by the presence of oxygen, making it an excellent material for optical oxygen sensors. frontierspecialtychemicals.comacs.org These sensors have applications in various fields, including medicine and environmental monitoring. frontierspecialtychemicals.comacs.org

Photocatalysis: The complex can act as a robust and efficient photocatalyst for various organic reactions, such as the oxidation of sulfides and the functionalization of C-H bonds. nih.govcapes.gov.br It can absorb visible light and transfer the energy to other molecules, initiating chemical transformations. nih.gov

Materials for Optoelectronics: The strong absorption and emission properties of palladium(II) porphyrins make them suitable for use in optoelectronic devices like OLEDs. nih.gov Their ability to form ordered structures can also be exploited in the development of conductive polymers and other functional materials. illinois.edu

Chemical Sensing: Beyond oxygen, palladium porphyrins can be incorporated into sensor arrays for the detection of other chemical species. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H30N4Pd

Molecular Weight

721.2 g/mol

IUPAC Name

palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide

InChI

InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-;

InChI Key

FOPWBWCZZPTBRA-QPDCLQQUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2]

Origin of Product

United States

Synthetic Methodologies for Meso Tetraphenylporphyrin Pd Ii and Its Functionalized Analogues

Established Synthetic Pathways to meso-Tetraphenylporphyrin-Pd(II)

The foundational step in synthesizing PdTPP is the creation of the porphyrin macrocycle itself. The most common method for synthesizing H₂TPP is the Adler-Longo method, which involves the condensation of benzaldehyde (B42025) and pyrrole (B145914) in refluxing propionic acid open to the air. wikipedia.orgulisboa.pt While this method is widely used, it typically results in modest yields of around 20%. ulisboa.ptacs.org

Direct Metal Insertion Techniques using Palladium(II) Precursors

Once the H₂TPP ligand is obtained, the insertion of palladium is a straightforward process. This is typically achieved by reacting H₂TPP with a suitable palladium(II) precursor. The choice of precursor and solvent system can influence the reaction rate and yield.

Common palladium(II) precursors include palladium(II) acetate (B1210297) and palladium(II) chloride. For instance, the reaction of H₂TPP with palladium(II) acetate in a suitable solvent readily yields PdTPP. nih.gov Another approach involves the use of palladium(II) chloride, often in the presence of a base to facilitate the deprotonation of the porphyrin core.

The general reaction for metal insertion can be represented as: H₂TPP + Pd(II) salt → PdTPP + 2H⁺

The selection of the solvent is crucial for an efficient reaction. Solvents such as chloroform (B151607), dichloromethane (B109758), pyridine, and benzonitrile (B105546) are often employed due to their ability to dissolve both the porphyrin and the palladium salt. porphyrin-laboratories.com

Table 1: Common Palladium(II) Precursors for PdTPP Synthesis

Palladium(II) PrecursorTypical Solvent
Palladium(II) acetateChloroform, Dichloromethane
Palladium(II) chloridePyridine, Benzonitrile

This table provides a summary of common palladium(II) precursors and the solvents typically used for the direct metal insertion into H₂TPP.

Sequential Synthesis Strategies for Core Functionalization

Sequential synthesis allows for the introduction of functional groups onto the porphyrin core either before or after palladium insertion. This approach is vital for tuning the electronic and steric properties of the final metalloporphyrin.

One common strategy involves the synthesis of a substituted tetraphenylporphyrin (B126558) followed by metalation. For example, by using a substituted benzaldehyde in the initial condensation with pyrrole, a functionalized H₂TPP can be prepared. This functionalized porphyrin can then be metalated with a palladium(II) precursor to yield the desired functionalized PdTPP. nih.gov This method allows for a wide range of functionalities to be introduced at the para-phenyl positions. nih.gov

Advanced Synthetic Approaches for Modifying the meso-Tetraphenylporphyrin Scaffold

To further tailor the properties of PdTPP for specific applications, more advanced synthetic methods have been developed. These techniques focus on modifying the meso-positions of the porphyrin ring, which directly influence the electronic structure of the macrocycle.

Introduction of Substituents at meso-Positions (e.g., Phenylacetylide Moieties)

The introduction of substituents at the meso-positions can be achieved through various cross-coupling reactions. The Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. nih.govnih.gov

For instance, a meso-brominated tetraphenylporphyrin can be reacted with a phenylacetylene (B144264) derivative in the presence of a palladium catalyst to introduce phenylacetylide moieties at the meso-positions. This functionalization can significantly alter the electronic absorption and emission properties of the porphyrin. nih.gov

Table 2: Example of Sonogashira Coupling for meso-Functionalization

Starting PorphyrinReagentCatalyst SystemProduct
meso-tetrakis(4-bromophenyl)porphyrin4-ethynylpyridinePd(PPh₃)₄5,10,15,20-tetrakis(4-(pyridin-4-ylethynyl)phenyl)porphyrin

This table illustrates a specific example of the Sonogashira reaction used to functionalize the meso-phenyl groups of a tetraphenylporphyrin derivative. nih.gov

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired porphyrin product. Factors such as the choice of solvent, temperature, and catalyst can have a significant impact on the outcome of the synthesis.

For the initial synthesis of H₂TPP, studies have shown that using mixed solvent systems, such as propionic acid and valeric acid, can lead to higher yields compared to using a single carboxylic acid solvent. researchgate.net The acidity, polarity, and viscosity of the solvent all play a role in the efficiency of the cyclocondensation reaction. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions for functionalization, the choice of the palladium catalyst, ligands, and reaction temperature are critical parameters to control for achieving high selectivity and yield. researchgate.net For example, in the Suzuki-Miyaura cross-coupling to introduce aryl groups at the meso-phenyl positions, the use of specific palladium catalysts and conditions can lead to yields of up to 95%. nih.gov

Mechanochemical methods, which involve solvent-free grinding of reactants, have also emerged as a greener alternative for the synthesis of tetrasubstituted porphyrins. nih.gov This two-step process involves the initial acid-catalyzed condensation of the aldehyde and pyrrole, followed by oxidation, and can produce yields comparable to traditional solution-based methods. nih.gov

Photophysical Characteristics and Excited State Dynamics of Meso Tetraphenylporphyrin Pd Ii Complexes

Electronic Absorption and Emission Spectroscopy of Palladium(II) Porphyrins

The electronic spectra of palladium(II) porphyrins are characterized by distinct absorption and emission features that provide insight into their excited state behavior.

Analysis of Soret and Q-Band Transitions

The absorption spectrum of meso-Tetraphenylporphyrin-Pd(II) is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q-bands in the visible region. aip.orglasalle.edu The Soret band arises from a strongly allowed π-π* transition to the second excited singlet state (S2), while the Q-bands correspond to a weakly allowed transition to the first excited singlet state (S1). aip.orgresearchgate.net Gouterman's four-orbital model explains these transitions as arising from electron promotions between the two highest occupied molecular orbitals (HOMOs), a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are degenerate in metalloporphyrins. ionicviper.org The intense Soret band results from transitions where the transition dipoles reinforce each other, while the weak Q-bands are a consequence of near cancellation of these dipoles. ionicviper.org

The insertion of the palladium ion into the porphyrin ring generally leads to a simplification of the Q-band structure compared to the free-base porphyrin due to an increase in symmetry from D2h to D4h. ionicviper.orgresearchgate.net This change in symmetry removes the degeneracy of the LUMOs, resulting in fewer observed Q-bands. ionicviper.org The specific wavelengths of the Soret and Q-bands can be influenced by peripheral substituents on the tetraphenyl groups and the solvent environment. acs.orgnih.gov For instance, electron-rich aryl groups can cause red shifts in both absorption and emission spectra. nih.gov

Investigation of Room Temperature Phosphorescence and Luminescence Properties

A key feature of palladium(II) porphyrins is their ability to exhibit strong phosphorescence at room temperature. nih.gov This is a direct consequence of the "heavy atom effect" induced by the palladium ion, which significantly enhances spin-orbit coupling. researchgate.netumb.edu This enhanced coupling facilitates the otherwise spin-forbidden intersystem crossing from the singlet excited state to the triplet state and the radiative decay from the triplet state back to the singlet ground state (phosphorescence). researchgate.netnih.gov

The phosphorescence of PdTPP is typically observed in the near-infrared (NIR) region. nih.govfrontierspecialtychemicals.com The lifetime of this phosphorescence is sensitive to the presence of quenchers, most notably molecular oxygen, which makes these compounds excellent probes for oxygen sensing applications. nih.gov The luminescence properties, including the quantum yield and lifetime, can be tuned by modifying the porphyrin structure. nih.gov For instance, the introduction of fluorine atoms to the peripheral phenyl groups can enhance photostability and the efficiency of room-temperature NIR phosphorescence. frontierspecialtychemicals.com

Mechanisms of Excited State Deactivation and Energy Transfer

The excited states of meso-Tetraphenylporphyrin-Pd(II) can deactivate through several competing pathways, including intersystem crossing, energy transfer, and annihilation processes.

Efficiency of Intersystem Crossing (ISC) and Triplet State Formation

Due to the heavy palladium atom, the efficiency of intersystem crossing (ISC) from the lowest singlet excited state (S1) to the lowest triplet state (T1) in PdTPP is extremely high, approaching unity. researchgate.netumb.edu This means that upon photoexcitation, the majority of the singlet excited state population is rapidly converted to the triplet state. The rate of ISC in palladium porphyrins is on the order of 10¹⁰ to 10¹¹ s⁻¹. nih.govresearchgate.net This rapid and efficient population of the triplet state is a cornerstone of the photochemistry of PdTPP and its applications. The triplet state lifetime of isolated Pd(II) meso-tetra(4-sulfonatophenyl)porphyrin has been estimated to be significantly longer than 10 microseconds. nih.gov

The nature of meso-substituents can influence the triplet quantum yield. For example, porphyrins with meso-methoxyphenyl groups exhibit high triplet quantum yields, while those with nitrophenyl groups have lower yields. worldscientific.com

Quantum Yields and Pathways of Singlet Oxygen Generation

The long-lived and efficiently formed triplet state of PdTPP can transfer its energy to molecular oxygen (³O₂), which has a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). This process is a key principle behind the use of porphyrins in photodynamic therapy. The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For meso-tetraphenylporphyrin (TPP), the singlet oxygen quantum yield in dichloromethane (B109758) has been reported to be 0.60. rsc.org The incorporation of different metal ions into the porphyrin macrocycle can significantly affect the singlet oxygen quantum yield. rsc.org The singlet oxygen generation of meso-tetra(pyren-1-yl)porphyrin and its metallic complexes has been quantified, showing a relative singlet oxygen quantum yield of 0.40 ± 0.02. nih.gov

Triplet-Triplet Annihilation and Photon Upconversion Phenomena

Meso-Tetraphenylporphyrin-Pd(II) and its derivatives are excellent sensitizers for TTA-based photon upconversion. nih.govfrontierspecialtychemicals.com They absorb light efficiently and, due to their high ISC yield, create a large population of triplet states. umb.edu These triplet sensitizers then transfer their energy to an acceptor/annihilator molecule, which undergoes TTA to produce the upconverted emission. acs.orgnih.gov The efficiency of this process can be influenced by factors such as the concentration of the sensitizer (B1316253) and annihilator, the solvent, and the presence of quenchers. nih.govresearchgate.net Confinement of the sensitizer and annihilator in nanostructured materials can enhance the efficiency of the bimolecular energy transfer processes. nih.gov

Influence of Molecular Structure and Environment on Photophysical Behavior

The photophysical properties of meso-Tetraphenylporphyrin-Pd(II) (PdTPP) are not static; they are intricately linked to the molecule's structure and its immediate chemical environment. Modifications to the peripheral phenyl groups or interactions with the central palladium ion can significantly alter the pathways of energy absorption and dissipation, leading to tunable phosphorescence characteristics.

Effects of Peripheral Substituents on Phosphorescence Quantum Yields and Lifetimes

The introduction of substituents onto the four peripheral phenyl rings of the PdTPP macrocycle is a powerful strategy for modulating its phosphorescent properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the phenyl ring can influence the efficiency and duration of light emission from the triplet excited state.

A primary mechanism governing these changes is the "heavy-atom effect." When heavy atoms (like bromine or iodine) are incorporated into the peripheral substituents, they enhance spin-orbit coupling. This increased coupling facilitates the normally forbidden intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), and also enhances the rate of phosphorescence from T₁ back to the ground state (S₀). While this increases the rate of radiative decay (phosphorescence), it also increases the rate of non-radiative decay from the triplet state. researchgate.netrsc.org For instance, substituting a single carbomethoxy group on a tetraphenylporphyrin (B126558) with an iodine atom can increase the triplet quantum yield by over 150%. rsc.org Similarly, the presence of sulfur in peripheral thienyl groups can enhance the rate of intersystem crossing, leading to a decrease in fluorescence and a corresponding increase in triplet state population. dcu.ie

Conversely, substituents can also decrease phosphorescence efficiency. Studies on 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin have shown a triplet quantum yield of 0.35, which is significantly lower than that of the unsubstituted tetraphenylporphyrin (~0.70), indicating that these groups destabilize the singlet-to-triplet transition. rsc.org

The introduction of charged groups, such as in meso-tetrakis(4-N,N,N-trimethylaminophenyl)porphyrin-Pd(II), makes the complex water-soluble and influences its aggregation behavior, which in turn affects the phosphorescence characteristics in aqueous solutions. researchgate.net The table below presents photophysical data for Pd(II) complexes with substituted tetraphenylporphyrin macrocycles, illustrating the impact of these modifications.

CompoundSolvent/MediumPhosphorescence Quantum Yield (Φph)Phosphorescence Lifetime (τph)Triplet State Decay Rate (k_d) (s⁻¹)Reference
meso-tetrakis(4-N,N,N-trimethylaminophenyl)porphyrin-Pd(II)Micellar Sol.0.024100 µs- researchgate.net
meso-methylporphyrin derivative-Pd(II)Methanol0.0034-6.6 x 10⁵ nih.gov

Data presented in the table is based on available research and may vary with experimental conditions.

Impact of Axial Ligand Coordination and Molecular Conformation on Electronic Transitions

Axial Ligand Coordination: Palladium(II) has a d⁸ electron configuration and, in the context of a porphyrin macrocycle, adopts a square planar geometry. In this configuration, the metal's d-orbitals are relatively stable, and the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are primarily of porphyrin π-character. Consequently, Pd(II) porphyrins are typically four-coordinate and show a very low affinity for coordinating with additional ligands in the axial positions (i.e., above and below the porphyrin plane). mdpi.com This is in contrast to other metalloporphyrins, such as those with Mg(II), Zn(II), or Ru(II), where axial ligation is common and dramatically influences the photophysical properties. researchgate.netacs.org

For those metalloporphyrins that do bind axial ligands, the coordination can cause significant shifts in the absorption and emission spectra and can alter the energy and nature of the excited states. researchgate.net For example, the coordination of donor molecules can influence the efficiency of energy or electron transfer processes. researchgate.net In some cases, strong ligand fields can even lead to a change in the spin state of the central metal, as seen in certain nickel(II) porphyrins, which alters the electronic spectra. mdpi.com While direct axial ligation on PdTPP is not a dominant feature, interactions with the solvent environment can be considered a weak form of axial influence, contributing to minor shifts in the spectral bands.

Molecular Conformation: The ideal porphyrin macrocycle is planar. However, the four phenyl groups at the meso positions of PdTPP are sterically hindered and are forced to twist out of the porphyrin plane. This inherent structural feature disrupts the planarity of the macrocycle, leading to conformational distortions such as saddling or ruffling. rsc.org

These non-planar conformations have a direct impact on the electronic structure. The distortion affects the overlap of the π-orbitals within the conjugated macrocycle, which can alter the energies of the HOMO and LUMO. This, in turn, influences the energy of the electronic transitions. Generally, increased non-planarity leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov This principle is clearly demonstrated in highly distorted porphyrin analogues, such as cycloheptatriene-fused subporphyrins, where significant alterations to the absorption spectra are observed due to the strained, non-planar structure. acs.org Therefore, the specific conformation adopted by a PdTPP molecule, influenced by its substituents and its solid-state packing or solvent environment, is a key determinant of its precise photophysical signature.

Catalytic Applications of Meso Tetraphenylporphyrin Pd Ii Complexes

Photocatalytic Transformations under Visible Light Irradiation

The extended π-system of the porphyrin ligand in meso-Tetraphenylporphyrin-Pd(II) allows for strong absorption of visible light, promoting the complex to an excited state with a sufficiently long lifetime to engage in photochemical processes. This property has been harnessed for various photocatalytic transformations.

Photo-Induced Electron Transfer Processes in Organic Synthesis

Upon photoexcitation, meso-Tetraphenylporphyrin-Pd(II) can act as a photosensitizer, initiating electron transfer processes that can be utilized in organic synthesis. While specific examples focusing solely on meso-Tetraphenylporphyrin-Pd(II) in complex organic synthesis are still emerging, the fundamental principles are well-established with related porphyrin systems. For instance, the excited state of the catalyst can either donate or accept an electron, initiating a radical cascade that leads to the formation of new chemical bonds. The redox potentials of the porphyrin can be tuned by modifying the peripheral substituents, thereby controlling its reactivity in photoredox catalytic cycles. nih.govnih.gov Studies on related systems, such as meso-tetra(thienyl)porphyrins containing peripheral Pd(II) complexes, have demonstrated the generation of reactive oxygen species under white light, which can promote photo-damage to biomolecules, a process initiated by photo-induced energy or electron transfer. morressier.com

Light-Driven Oxidation and Reduction Reactions

A significant application of photo-excited meso-Tetraphenylporphyrin-Pd(II) is in mediating oxidation and reduction reactions. The excited triplet state of the palladium porphyrin can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then participate in a variety of oxidative transformations.

A notable example is the photoassisted oxidation of aldehydes to carboxylic acids. Research has shown that Pd(II) porphyrins can efficiently generate singlet oxygen, which in turn oxidizes aromatic aldehydes to their corresponding carboxylic acids in high yields under visible light or even sunlight. researchgate.net This process offers a green and mild alternative to traditional oxidation methods that often require harsh reagents.

Furthermore, palladium(II)-porphyrin complexes, such as PdF₂₀TPP, have been demonstrated to be robust and efficient catalysts for the photoinduced oxidative C-H functionalization of tertiary amines using oxygen as the terminal oxidant. nih.gov This reaction proceeds via a singlet-oxygen-mediated pathway, leading to the formation of α-functionalized tertiary amines in good to excellent yields. nih.gov The catalyst's high stability and the ability to operate with low catalyst loading underscore its practical utility. nih.gov

Below is a table summarizing the photocatalytic oxidation of various sulfides to sulfoxides using a palladium(II)-porphyrin catalyst, demonstrating the broad applicability of these light-driven reactions.

Substrate (Sulfide)Product (Sulfoxide)Yield (%)
ThioanisoleMethyl phenyl sulfoxide>99
4-Methylthioanisole4-Tolyl methyl sulfoxide>99
4-Chlorothioanisole4-Chlorophenyl methyl sulfoxide>99
Diphenyl sulfideDiphenyl sulfoxide>99

Table 1: Photocatalytic Oxidation of Sulfides to Sulfoxides using a Palladium(II)-Porphyrin Catalyst. Data adapted from studies on related robust palladium(II)-porphyrin complexes. nih.gov

Palladium(II)-Mediated Cross-Coupling and Oxidative Catalysis

Beyond its photocatalytic activity, the palladium center in meso-Tetraphenylporphyrin-Pd(II) can directly participate in catalytic cycles typical of palladium(II) species, most notably in cross-coupling and oxidation reactions.

Efficacy in Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the Suzuki-Miyaura reaction is a powerful tool for the construction of porphyrin arrays, the use of meso-Tetraphenylporphyrin-Pd(II) as the catalyst for such transformations is also an area of interest. acs.orgchemrxiv.org The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. nih.govyoutube.com Although detailed studies on the specific efficacy of meso-Tetraphenylporphyrin-Pd(II) as a catalyst for a wide range of Suzuki-Miyaura couplings are not extensively documented in dedicated reports, the fundamental catalytic capability of palladium porphyrins in C-C bond formation is recognized.

In contrast, the application of palladium(II)-porphyrin complexes in the Mizoroki-Heck reaction has been more explicitly demonstrated. These complexes have been shown to be effective catalysts for the coupling of aryl halides with alkenes. The porphyrin ligand can influence the stability and reactivity of the palladium center, potentially offering advantages in terms of catalyst longevity and performance under specific reaction conditions.

Catalytic Oxidation of Aldehydes to Carboxylic Acids

As mentioned in the context of photocatalysis, meso-Tetraphenylporphyrin-Pd(II) and related complexes can facilitate the oxidation of aldehydes to carboxylic acids. This transformation can also be achieved through a non-photochemical, purely catalytic pathway, often employing a suitable oxidant. A study has specifically highlighted the photoassisted oxidation of aldehydes to carboxylic acids using Pd(II) porphyrins, achieving high yields. researchgate.net This demonstrates the dual functionality of these complexes, capable of acting as both photocatalysts and traditional oxidation catalysts.

The table below presents data on the photoassisted oxidation of various aromatic aldehydes to their corresponding carboxylic acids catalyzed by a Pd(II) porphyrin.

Substrate (Aldehyde)Product (Carboxylic Acid)Yield (%)
Benzaldehyde (B42025)Benzoic acid97
4-Methylbenzaldehyde4-Methylbenzoic acid95
4-Chlorobenzaldehyde4-Chlorobenzoic acid92
4-Nitrobenzaldehyde4-Nitrobenzoic acid90

Table 2: Photoassisted Oxidation of Aromatic Aldehydes to Carboxylic Acids Catalyzed by a Pd(II) Porphyrin. Data based on findings for related Pd(II) porphyrin systems. researchgate.net

Biomimetic Catalysis and Mechanistic Investigations

The structural similarity of metalloporphyrins to the active sites of various metalloenzymes, such as cytochromes P450, has inspired research into their use as biomimetic catalysts. Meso-Tetraphenylporphyrin-Pd(II) can serve as a model system to study and mimic the oxidative transformations catalyzed by these enzymes.

For instance, the catalytic cycle of cytochrome P450 involves the activation of molecular oxygen to perform selective oxidations of a wide range of substrates. Similarly, palladium porphyrins can catalyze oxidation reactions, including the functionalization of C-H bonds. nih.gov Mechanistic studies on these systems provide valuable insights into the fundamental steps of catalysis, such as substrate binding, electron transfer, and product release.

In the context of cross-coupling reactions, mechanistic investigations often focus on the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov For palladium-porphyrin catalyzed reactions, understanding how the porphyrin ligand influences the electronic properties and coordination environment of the palladium center is crucial for optimizing catalyst performance and developing new catalytic methodologies. The robust nature of the porphyrin macrocycle can contribute to the stability of the catalytic species, allowing for reactions to be carried out under a variety of conditions.

Mimicry of Biological Enzyme Systems in Catalysis

The intricate and highly efficient catalytic processes observed in nature, often orchestrated by metalloenzymes, have long served as a source of inspiration for the design of synthetic catalysts. mdpi.com The porphyrin framework, a key component of vital biological molecules like heme and chlorophyll, provides a versatile platform for coordinating metal ions and facilitating a range of chemical reactions. mdpi.com meso-Tetraphenylporphyrin-Pd(II) complexes, in this context, have been successfully employed to mimic the function of certain biological enzyme systems, particularly in oxidative coupling reactions.

One notable example is the use of water-soluble palladium(II)-porphyrin complexes, such as Pd(II)-tetrasodium meso-tetra(p-sulfonatophenyl)porphyrin (PdTSTpSPP), in the base-free self-coupling of potassium aryltrifluoroborates in aqueous media under ambient conditions. mdpi.com This reaction is inspired by natural processes that occur in water. mdpi.com The catalytic system demonstrates high efficiency, affording symmetrical biaryls in excellent yields. mdpi.com The ability to perform such transformations in an aqueous environment and without the need for an external base highlights the "bio-mimicking" nature of this catalytic protocol, offering a more sustainable and cost-effective approach to chemical synthesis. mdpi.com

The design of these nature-inspired catalysts often involves the strategic functionalization of the tetraphenylporphyrin (B126558) ligand to enhance solubility and catalytic activity in environmentally benign solvents like water. mdpi.com The success of these systems underscores the potential of synthetic metalloporphyrins to replicate the catalytic prowess of enzymes, paving the way for the development of greener chemical processes.

Exploration of Catalytic Reaction Mechanisms and Intermediates

A thorough understanding of the catalytic cycle is paramount for the rational design and optimization of catalysts. Research into the catalytic applications of meso-Tetraphenylporphyrin-Pd(II) has been complemented by detailed mechanistic studies aimed at identifying key intermediates and elucidating the reaction pathways.

In the context of the oxidative self-coupling of potassium aryltrifluoroborates catalyzed by a water-soluble Pd(II)-porphyrin complex, a plausible mechanism has been proposed. mdpi.com The catalytic cycle is believed to commence with the reduction of the Pd(II)-porphyrin complex to a Pd(0)-porphyrin intermediate. mdpi.com This highly reactive species then undergoes oxidative addition with the potassium aryltrifluoroborate and atmospheric oxygen to generate a Pd(II) species. mdpi.com Subsequent transmetalation with another molecule of the aryltrifluoroborate leads to the formation of a diaryl-Pd(II) intermediate. mdpi.com The final step involves the reductive elimination of the symmetrical biaryl product, regenerating the active Pd(0)-porphyrin catalyst. mdpi.com

The proposed catalytic cycle for the self-coupling of potassium aryltrifluoroborates is summarized in the table below:

StepDescriptionIntermediate Species
1Reduction of Pd(II)-porphyrinPd(0)-porphyrin
2Oxidative AdditionPd(II)-species
3TransmetalationDiaryl-Pd(II) intermediate
4Reductive EliminationPd(0)-porphyrin (regenerated)

Furthermore, palladium-porphyrin complexes have been investigated as catalysts for other significant organic reactions, such as the Mizoroki-Heck coupling. researchgate.net A proposed mechanism for the Pd-TSTpSPP catalyzed Heck coupling reaction also involves a Pd(0)/Pd(II) catalytic cycle. researchgate.net

Detailed kinetic and thermochemical studies on related iron tetraphenylporphyrin (Fe(TPP)) catalyzed oxygen reduction reactions (ORR) have provided a comprehensive understanding of the catalytic mechanism, identifying and characterizing various intermediates. nih.govnih.gov These studies have shown that the reduction of the initial ferric porphyrin forms a ferrous porphyrin, which then reversibly binds to oxygen to create a ferric-superoxide porphyrin complex. nih.govnih.gov The rate-determining step was identified as the protonation of this ferric-superoxide intermediate. nih.govnih.gov While this research focuses on an iron porphyrin, the mechanistic insights gained are valuable for understanding the fundamental steps that can occur in metalloporphyrin catalysis in general.

The functionalization of porphyrins through palladium-catalyzed C-H activation has also been a subject of intense research, leading to the synthesis of novel porphyrin architectures. mdpi.comnih.gov These studies, while not always directly employing PdTPP as the catalyst, contribute to the broader understanding of palladium's role in activating and functionalizing the porphyrin macrocycle, which is crucial for designing new catalytic systems. mdpi.comnih.gov

Sensing Applications of Meso Tetraphenylporphyrin Pd Ii Based Materials

Luminescence-Based Oxygen Sensing Systems

The principle behind PdTPP-based oxygen sensors lies in the quenching of its phosphorescence by molecular oxygen. presens.de In the absence of oxygen, the PdTPP molecule, upon excitation, emits a characteristic phosphorescent light. When oxygen is present, it interacts with the excited PdTPP, causing a non-radiative decay and thus a decrease in the phosphorescence intensity and lifetime. This relationship is described by the Stern-Volmer equation. presens.de

Design and Fabrication of Advanced Sensing Architectures (e.g., Nanofibers, Thin Films)

To enhance the performance of PdTPP-based oxygen sensors, researchers have focused on creating advanced sensing architectures that maximize the interaction between the porphyrin and oxygen. These architectures include nanofibers and thin films.

Nanofibers: Electrospinning is a common technique used to produce polymer nanofibers incorporating PdTPP. nih.gov This method creates a high surface-area-to-volume ratio, which facilitates rapid diffusion of oxygen to the sensing molecules. researchgate.net For instance, nanofibers composed of poly(trimethylsilyl propyne) (poly(TMSP)) incorporating PdTPP have been fabricated, demonstrating the effectiveness of this architecture for oxygen sensing. nih.govresearchgate.net The high oxygen permeability of poly(TMSP) further enhances the sensor's performance. nih.gov

Thin Films: Thin films are another widely used architecture for optical oxygen sensors. nih.govrsc.org These films can be created by immobilizing the PdTPP indicator in an oxygen-permeable polymer matrix. nih.gov Methods like spin-coating are employed to deposit thin films of porphyrin-doped polymers onto solid substrates. mdpi.com The thickness and morphology of these films can be controlled to optimize sensor response. mdpi.com For example, a thin film of a palladium porphyrin derivative adsorbed onto an alumina (B75360) plate has been developed as a novel optical oxygen sensing device. rsc.org

Integration of Palladium(II) Porphyrins into Polymeric Matrices and Nanocomposites

The choice of the matrix material is crucial for the performance of the oxygen sensor. The matrix must be highly permeable to oxygen and provide a stable environment for the PdTPP.

Polymeric Matrices: A variety of polymers have been investigated for this purpose. Polystyrene (PS) is a standard matrix for optical oxygen sensors due to its good processability and compatibility with porphyrins. nih.gov Other polymers like poly(ether sulfone) (PES), polysulfone (PSU), and polycaprolactone (B3415563) (PCL) have also been used, with the choice of polymer influencing the sensor's sensitivity and response time. acs.org For instance, PSU-based sensing fibers have shown optimal sensitivity due to their higher oxygen permeability compared to PES. acs.org

Nanocomposites: The incorporation of nanoparticles into the sensing matrix can further enhance performance. Silver nanoparticles (AgNPs) have been added to PdTPP-doped poly(TMSP) microfibers, leading to a significant increase in sensor sensitivity. nih.govresearchgate.net

Evaluation of Oxygen Sensing Parameters (e.g., Sensitivity, Response Time, Stern-Volmer Constants, Limit of Detection)

The performance of an oxygen sensor is characterized by several key parameters:

Sensitivity: Often expressed as the ratio of the luminescence intensity in the absence of oxygen (I₀) to that in the presence of 100% oxygen (I₁₀₀). Higher I₀/I₁₀₀ values indicate greater sensitivity. For example, PdTPP-containing nanofibers in a PSU-PCL matrix exhibited an impressive I₀/I₁₀₀ value of 106.7. acs.org

Response Time: This is the time taken for the sensor to reach a certain percentage (e.g., 90%) of its final signal upon a change in oxygen concentration. PdTPP-based sensors can have very fast response times, on the order of seconds or even sub-seconds. researchgate.netrsc.org For instance, a PdTPP-based film on an alumina plate had a response time of 26 seconds for the deoxygenated to oxygenated transition. rsc.org

Stern-Volmer Constant (Ksv): This constant is a measure of the efficiency of the quenching process and is directly related to the sensor's sensitivity. presens.de A higher Ksv value indicates a more sensitive sensor. A PdTPP derivative in a poly(TMSP) microfiber with silver nanoparticles showed a high Ksv of 6.4274 %⁻¹. researchgate.net

Limit of Detection (LOD): This is the lowest concentration of oxygen that can be reliably detected. PdTPP-based sensors can achieve very low LODs, making them suitable for trace oxygen detection. researchgate.net One study reported a low limit of detection of 4.66 × 10⁻⁴ %⁻¹. researchgate.net

Interactive Data Table: Oxygen Sensing Parameters of Various meso-Tetraphenylporphyrin-Pd(II) Based Systems

Sensing SystemMatrixSensitivity (I₀/I₁₀₀)Response Time (s)Stern-Volmer Constant (Ksv)Limit of Detection (LOD)Reference
PdTFPP in PES-PCL NanofibersPES-PCL80.60.24 (response) / 0.39 (recovery)-- acs.org
PdTFPP in PSU-PCL NanofibersPSU-PCL106.70.38 (response) / 0.83 (recovery)-- acs.org
Pd-TPP derivative with AgNPsPoly(TMSP)33526.4274 %⁻¹4.66 × 10⁻⁴ %⁻¹ researchgate.net
PdPC10COOH filmAlumina Plate18.326 (response) / 131 (recovery)-- rsc.org

Optical Sensing of Volatile Organic Compounds (VOCs) and Other Chemical Analytes

While prominently used for oxygen sensing, the versatile nature of porphyrin chemistry allows for the development of sensors for other chemical species, including volatile organic compounds (VOCs).

Transduction Mechanisms in Porphyrin-Based Thin Films

The sensing of VOCs by porphyrin-based thin films often relies on different transduction mechanisms than the luminescence quenching seen in oxygen sensing. These mechanisms can include:

Changes in Refractive Index: The interaction of an analyte with a porphyrin film can alter its refractive index. This change can be monitored using techniques like planar metal-cladding leaky waveguides. mdpi.com

Colorimetric Changes: The binding of an analyte to the porphyrin can cause a change in its absorption spectrum, leading to a visible color change. acs.org This forms the basis of colorimetric sensors.

Role of Axial Coordination to the Palladium(II) Center in Analyte Recognition

The ability of the central palladium(II) ion in the porphyrin macrocycle to coordinate with other molecules (axial coordination) is a key factor in the recognition of certain analytes. mdpi.comacs.org

Porphyrins that can readily coordinate with extra ligands are particularly suitable for detecting VOCs. acs.org The binding of an analyte molecule as an axial ligand to the Pd(II) center can perturb the electronic structure of the porphyrin, leading to a measurable optical response. This interaction is often stronger than simple physical adsorption, resulting in higher sensitivity. myu-group.co.jp For instance, the interaction of amines with metalloporphyrins through axial coordination is a well-established principle for sensor development. acs.org The specificity of the sensor can be tuned by modifying the porphyrin structure, which in turn influences the binding affinity for different analytes. acs.org

Theoretical and Computational Studies on Meso Tetraphenylporphyrin Pd Ii Systems

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become indispensable tools for investigating the intricate properties of meso-Tetraphenylporphyrin-Pd(II) (PdTPP). These computational methods provide profound insights into the molecule's electronic structure, geometry, and photophysical behavior, complementing and often guiding experimental findings.

DFT calculations are widely employed to determine the ground-state properties of PdTPP. nih.gov This includes optimizing the molecular geometry, calculating vibrational frequencies, and analyzing the frontier molecular orbitals (HOMO and LUMO). nih.govarxiv.org DFT has been instrumental in understanding the nonplanar distortions of the porphyrin macrocycle, such as saddling and ruffling, which are influenced by the central palladium ion and peripheral substituents. acs.org By accurately predicting these structural features, DFT helps to rationalize the observed spectroscopic and electrochemical properties.

TDDFT is the primary method for studying the excited-state properties of PdTPP. It is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. researchgate.netnih.gov These calculations are crucial for interpreting the characteristic Soret and Q-bands of porphyrins. Furthermore, TDDFT is essential for elucidating the mechanisms of photophysical processes, such as intersystem crossing, which is particularly efficient in palladium porphyrins due to the heavy atom effect of palladium. researchgate.netnih.gov Computational modeling using TDDFT helps to map out the potential energy surfaces of the singlet and triplet excited states, providing insights into the pathways and rates of transitions between them. researchgate.netnsf.gov

Conformational Analysis and Structural Dynamics

The conformation and dynamic behavior of the meso-Tetraphenylporphyrin-Pd(II) macrocycle are critical to its function and have been extensively studied through computational methods. These studies focus on the rotational barriers of the meso-phenyl groups and the non-planar distortions of the porphyrin core.

Porphyrin Macrocycle Distortion (e.g., Saddling, Ruffling) and Atropisomerism

The porphyrin macrocycle in PdTPP is not perfectly planar and can adopt several non-planar conformations, with saddling and ruffling being the most common. acs.orgresearchgate.net

Saddling (B2u) involves the upward and downward displacement of opposite pyrrole (B145914) rings. nih.gov

Ruffling (B1u) is characterized by the twisting of the pyrrole rings about the metal-nitrogen bonds. nih.gov

DFT calculations have shown that for many metalloporphyrins, including palladium derivatives, there is a delicate energy balance between these distorted conformations. acs.org The specific type and degree of distortion are influenced by factors such as the size of the central metal ion and steric interactions between peripheral substituents. uoc.gr These distortions have a significant impact on the electronic properties of the molecule, often leading to red-shifted absorption spectra. nih.gov

Atropisomerism arises from the hindered rotation of the meso-phenyl groups, leading to different, isolable stereoisomers. nih.govwikipedia.org This phenomenon is particularly relevant in substituted tetraphenylporphyrins. nih.gov The different spatial arrangements of the phenyl group substituents relative to the porphyrin plane define the atropisomers, often designated as α and β. For a tetrasubstituted phenylporphyrin, this can result in four possible atropisomers: αααα, αααβ, ααββ, and αβαβ. acs.org Computational methods can predict the relative stabilities of these atropisomers and the energy barriers for their interconversion. wikipedia.org

Common Non-Planar Distortions in Porphyrins
Distortion ModeDescriptionSymmetry Notation
SaddlingOpposite pyrrole rings are displaced vertically in opposite directions.B2u
RufflingPyrrole rings are twisted with respect to the mean porphyrin plane.B1u
DomingAll four pyrrole rings are displaced to one side of the mean plane.A2u
WavingTwo adjacent pyrrole rings are displaced above the plane and the other two are displaced below.Eg

Elucidation of Electronic Structure and Orbital Interactions

Understanding the electronic structure of PdTPP is fundamental to explaining its chemical reactivity and photophysical properties. Computational studies provide a detailed picture of the molecular orbitals and the transitions between them.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its redox potentials. arxiv.orgschrodinger.com

For PdTPP, the HOMO and LUMO are primarily of π-character and are associated with the porphyrin macrocycle. nih.gov According to Gouterman's four-orbital model for porphyrins, the key frontier orbitals are the a1u, a2u (HOMOs) and a degenerate pair of eg (LUMOs). DFT calculations provide the energies and compositions of these orbitals. nih.govnsf.gov The HOMO-LUMO gap can be correlated with the energy of the lowest energy electronic transition (the Q-band in the UV-Vis spectrum). researchgate.net Theoretical calculations of the HOMO-LUMO gap help in the design of porphyrin-based materials with tailored optical and electronic properties. arxiv.org

Calculated Frontier Orbital Energies for a Porphyrin System (Illustrative)
OrbitalEnergy (eV)
LUMO+1-2.85
LUMO-3.10
HOMO-5.35
HOMO-1-5.43

Note: The values in this table are illustrative and can be calculated using DFT methods. The HOMO-LUMO gap would be the difference between the LUMO and HOMO energies.

Computational Modeling of Singlet-Triplet Energy Gaps and Intersystem Crossing Pathways

Palladium porphyrins are known for their high efficiency in undergoing intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). researchgate.net This property is a direct consequence of the heavy palladium atom, which enhances spin-orbit coupling. nsf.gov

Computational modeling, particularly with TDDFT, is crucial for understanding this process. researchgate.net These calculations can determine the energies of the S1 and T1 states and thus the singlet-triplet energy gap (ΔEST). nsf.gov A small ΔEST generally facilitates ISC. Furthermore, computational methods can map the potential energy surfaces of the excited states and identify the pathways for intersystem crossing. researchgate.net This involves locating the minimum energy crossing points (MECPs) between the singlet and triplet potential energy surfaces. Understanding these pathways is essential for applications that rely on the triplet excited state, such as photodynamic therapy and organic light-emitting diodes (OLEDs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.